Cas no 861092-30-0 (4-ethoxynaphthalene-1-sulfonamide)

4-ethoxynaphthalene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-ethoxynaphthalene-1-sulfonamide
- 1-Naphthalenesulfonamide, 4-ethoxy-
-
- インチ: 1S/C12H13NO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H2,13,14,15)
- InChIKey: TVOCTKNVWWZVKP-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=C2C(C=CC=C2)=C(OCC)C=C1
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 459.0±47.0 °C at 760 mmHg
- じょうきあつ: 0.0±1.1 mmHg at 25°C
4-ethoxynaphthalene-1-sulfonamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-ethoxynaphthalene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-91843-1.0g |
4-ethoxynaphthalene-1-sulfonamide |
861092-30-0 | 95.0% | 1.0g |
$288.0 | 2025-02-19 | |
TRC | E677763-25mg |
4-Ethoxynaphthalene-1-sulfonamide |
861092-30-0 | 25mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-91843-0.05g |
4-ethoxynaphthalene-1-sulfonamide |
861092-30-0 | 95.0% | 0.05g |
$67.0 | 2025-02-19 | |
Enamine | EN300-91843-0.25g |
4-ethoxynaphthalene-1-sulfonamide |
861092-30-0 | 95.0% | 0.25g |
$143.0 | 2025-02-19 | |
Enamine | EN300-91843-0.5g |
4-ethoxynaphthalene-1-sulfonamide |
861092-30-0 | 95.0% | 0.5g |
$225.0 | 2025-02-19 | |
Aaron | AR019SUH-100mg |
4-ethoxynaphthalene-1-sulfonamide |
861092-30-0 | 95% | 100mg |
$163.00 | 2025-03-29 | |
A2B Chem LLC | AV35805-100mg |
4-ethoxynaphthalene-1-sulfonamide |
861092-30-0 | 95% | 100mg |
$141.00 | 2024-04-19 | |
A2B Chem LLC | AV35805-250mg |
4-ethoxynaphthalene-1-sulfonamide |
861092-30-0 | 95% | 250mg |
$186.00 | 2024-04-19 | |
1PlusChem | 1P019SM5-100mg |
4-ethoxynaphthalene-1-sulfonamide |
861092-30-0 | 95% | 100mg |
$147.00 | 2025-03-18 | |
1PlusChem | 1P019SM5-250mg |
4-ethoxynaphthalene-1-sulfonamide |
861092-30-0 | 95% | 250mg |
$226.00 | 2025-03-03 |
4-ethoxynaphthalene-1-sulfonamide 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
4-ethoxynaphthalene-1-sulfonamideに関する追加情報
4-Ethoxynaphthalene-1-Sulfonamide (CAS No. 861092-30-0): A Comprehensive Overview
4-Ethoxynaphthalene-1-sulfonamide (CAS No. 861092-30-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular formula of 4-ethoxynaphthalene-1-sulfonamide is C13H13NO3S, and its molecular weight is approximately 255.31 g/mol. The compound features a naphthalene ring system substituted with an ethoxy group at the 4-position and a sulfonamide moiety at the 1-position. This structural arrangement confers specific chemical and physical properties that are crucial for its biological activity and potential therapeutic applications.
Recent studies have highlighted the pharmacological properties of 4-ethoxynaphthalene-1-sulfonamide, particularly its anti-inflammatory and antioxidant activities. These properties are attributed to the compound's ability to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, research published in the *Journal of Medicinal Chemistry* has shown that 4-ethoxynaphthalene-1-sulfonamide can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, 4-ethoxynaphthalene-1-sulfonamide has demonstrated antiproliferative activity against various cancer cell lines. Studies conducted by researchers at the National Cancer Institute have reported that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. These findings suggest that 4-ethoxynaphthalene-1-sulfonamide may have potential as an anticancer agent, particularly for cancers that are resistant to conventional therapies.
The safety profile of 4-ethoxynaphthalene-1-sulfonamide has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These results are encouraging and support further investigation into the safety and efficacy of 4-ethoxynaphthalene-1-sulfonamide in clinical settings.
In terms of pharmaceutical development, 4-ethoxynaphthalene-1-sulfonamide has shown promise as a lead compound for drug discovery. Its favorable pharmacokinetic properties, including good solubility and stability, make it suitable for formulation into various dosage forms such as tablets, capsules, and injectable solutions. Moreover, the compound's ability to cross the blood-brain barrier has been noted in several studies, suggesting potential applications in neurodegenerative diseases where central nervous system (CNS) penetration is crucial.
The synthesis of 4-ethoxynaphthalene-1-sulfonamide involves several well-established chemical reactions. One common synthetic route involves the sulfonation of 4-methylnaphthalene followed by substitution with ethanol to introduce the ethoxy group. The final step involves the reaction with ammonia to form the sulfonamide moiety. This synthetic pathway is efficient and scalable, making it suitable for large-scale production in industrial settings.
Recent advancements in computational chemistry have also contributed to our understanding of the molecular interactions of 4-ethoxynaphthalene-1-sulfonamide with biological targets. Molecular docking studies have revealed that this compound can bind to specific protein receptors involved in inflammation and cancer progression, providing insights into its mechanism of action at the molecular level.
In conclusion, 4-Ethoxynaphthalene-1-sulfonamide (CAS No. 861092-30-0) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, antioxidant, and antiproliferative properties make it a valuable candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in various medical conditions, underscoring its importance in modern drug discovery efforts.
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